3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with 3,4-dimethylbenzoic acid, it can be converted to the corresponding benzoyl chloride using thionyl chloride (SOCl2).
Amide Formation: The benzoyl chloride can then react with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base like triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine using lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions could occur on the benzene ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Medicine
If bioactive, it could be developed into a drug candidate for various therapeutic applications.
Industry
In industry, it could be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if it acts as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the thiophene and dimethyl groups.
3,4-dimethyl-N-(2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the thiophene group.
N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the pyrrolidine and dimethyl groups.
Uniqueness
The presence of both the pyrrolidine and thiophene groups, along with the dimethyl substitution on the benzene ring, makes 3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide unique. These functional groups could confer specific chemical reactivity and biological activity not seen in simpler analogs.
Properties
IUPAC Name |
3,4-dimethyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-5-6-16(11-15(14)2)19(22)20-12-18(17-7-10-23-13-17)21-8-3-4-9-21/h5-7,10-11,13,18H,3-4,8-9,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWMFYSVJBEHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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